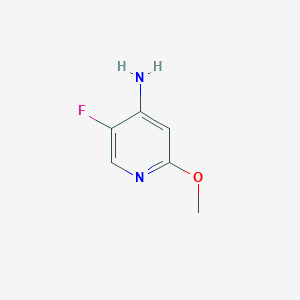

5-Fluoro-2-methoxypyridin-4-amine

Description

Overview of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their unique aromatic and electronic properties making them indispensable in various scientific domains. nih.govresearchgate.net These nitrogen-containing heterocycles are not only common solvents but also serve as crucial ligands in organometallic chemistry and asymmetric catalysis. nih.gov In medicinal chemistry, the pyridine scaffold is one of the most extensively used frameworks for drug design and synthesis, owing to its ability to improve the water solubility of molecules. nih.govresearchgate.netnih.gov The adaptability of the pyridine ring allows for straightforward conversion into a wide range of functional derivatives, profoundly influencing the pharmacological activity of the resulting compounds. nih.gov This versatility has led to the development of numerous therapeutic agents and agrochemicals. nih.govglobalresearchonline.net

Significance of Fluorine and Methoxy (B1213986) Substituents in Molecular Design and Functionalization

The introduction of specific functional groups onto a molecular scaffold is a key strategy in modern chemical design. Fluorine and methoxy groups, in particular, offer distinct advantages.

Methoxy Group: The methoxy group is another valuable tool in the medicinal chemist's arsenal. tandfonline.comyoutube.com It can enhance a ligand's binding to its target, as well as improve its physicochemical and pharmacokinetic properties. researchgate.net The methoxy group can act as a "scout" to explore protein pockets without significantly increasing the molecule's lipophilicity, a critical factor in drug development. tandfonline.comtandfonline.com This can lead to improvements in potency and what is known as lipophilic ligand efficiency (LLE). tandfonline.com However, the methoxy group can also be a site of metabolic O-dealkylation, which can either terminate or in some cases modify the drug's action. nih.gov

Historical Trajectory and Emerging Research Trends Related to Aminopyridines in Complex Systems

Aminopyridines, a class of pyridine derivatives featuring an amino group, have been the subject of extensive research for decades due to their diverse pharmacological activities. researchgate.net They exist in three isomeric forms (2-, 3-, and 4-aminopyridine) and serve as precursors for a wide range of heterocyclic compounds with medicinal applications. researchgate.net Historically, the synthesis of aminopyridines, such as through the Chichibabin amination, has been a fundamental reaction in heterocyclic chemistry. researchgate.net

Current research continues to explore the vast potential of aminopyridines. rsc.org There is a growing trend towards the development of substituted aminopyridines as potent and selective inhibitors of various enzymes, such as phosphodiesterase-4 (PDE4). nih.gov Moreover, multicomponent reactions are being developed for the efficient, one-pot synthesis of a variety of substituted 2-aminopyridines, highlighting the ongoing innovation in synthetic methodologies. nih.gov The unique structural properties of aminopyridines allow them to interact with a wide array of enzymes and receptors, leading to a broad spectrum of biological effects and making them promising candidates for the development of new therapeutic agents. rsc.org

Structure

2D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKPXRURANQQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618782 | |

| Record name | 5-Fluoro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58381-05-8 | |

| Record name | 5-Fluoro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Methoxypyridin 4 Amine

Classical Synthetic Routes and Precursor Analysis

Classical approaches to the synthesis of 5-Fluoro-2-methoxypyridin-4-amine typically rely on the stepwise functionalization of a pre-existing pyridine (B92270) ring. The selection of the starting material and the sequence of reactions are crucial for achieving the desired substitution pattern.

Synthesis from Halogenated Pyridine Precursors

One of the most common strategies for the synthesis of substituted aminopyridines involves the nucleophilic aromatic substitution (SNAr) of halogenated pyridine precursors. For the synthesis of this compound, a plausible route starts from a di- or tri-halogenated pyridine containing a fluorine atom at the 5-position.

A hypothetical, yet chemically sound, pathway could commence with a precursor such as 2,4-dichloro-5-fluoropyridine. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic displacement. The differential reactivity of these positions can be exploited to introduce the methoxy (B1213986) and amino groups sequentially.

Step 1: Methoxylation The first step would involve the selective introduction of the methoxy group at the 2-position. This can be achieved by reacting 2,4-dichloro-5-fluoropyridine with sodium methoxide in methanol. The C2 position is generally more activated towards nucleophilic attack than the C4 position in such systems.

Step 2: Amination The resulting intermediate, 4-chloro-5-fluoro-2-methoxypyridine, can then undergo amination at the 4-position. This is typically accomplished by treatment with ammonia or a protected ammonia equivalent, often at elevated temperatures and pressures.

| Step | Reactants | Reagents | Solvent | Typical Conditions | Product |

| 1 | 2,4-Dichloro-5-fluoropyridine | Sodium methoxide (NaOMe) | Methanol (MeOH) | 0-25 °C | 4-Chloro-5-fluoro-2-methoxypyridine |

| 2 | 4-Chloro-5-fluoro-2-methoxypyridine | Ammonia (NH₃) | e.g., Isopropanol | 40-60 °C, sealed vessel | This compound |

This route benefits from the commercial availability of various halogenated pyridine starting materials. However, it may require careful optimization of reaction conditions to ensure regioselectivity and avoid side reactions.

Approaches via Nitropyridine Reduction and Functionalization

Another classical and widely used method for the introduction of an amino group onto an aromatic ring is the reduction of a nitro group. This approach would involve the synthesis of a 5-fluoro-2-methoxy-4-nitropyridine intermediate.

Step 1: Nitration The synthesis could start from a suitable pyridine precursor, such as 5-fluoro-2-methoxypyridine. Nitration of this substrate would be directed to the 4-position due to the activating effect of the methoxy group and the electronic nature of the pyridine ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent.

Step 2: Reduction The resulting 5-fluoro-2-methoxy-4-nitropyridine can then be reduced to the target amine. A variety of reducing agents can be employed for this transformation, ranging from metal catalysts like palladium on carbon (Pd/C) with hydrogen gas to metal/acid combinations such as iron in acetic acid or tin(II) chloride.

| Step | Starting Material | Reagents | Solvent | Typical Conditions | Product |

| 1 | 5-Fluoro-2-methoxypyridine | HNO₃/H₂SO₄ | - | 0-25 °C | 5-Fluoro-2-methoxy-4-nitropyridine |

| 2 | 5-Fluoro-2-methoxy-4-nitropyridine | H₂, Pd/C or Fe/CH₃COOH | Ethanol or Acetic Acid | Room temperature or elevated | This compound |

This method is advantageous as the reduction of nitro groups is generally a high-yielding and clean reaction. The main challenge lies in the regioselective nitration of the pyridine ring, which can sometimes lead to mixtures of isomers.

Sequential Introduction of Fluorine and Methoxy Moieties

A more convergent approach involves the construction of the substituted pyridine ring by sequentially introducing the various functional groups onto a simpler pyridine core. This can offer greater flexibility in the synthesis of analogues.

One possible strategy could start from a commercially available aminopyridine derivative. For instance, starting with 4-aminopyridine, the synthesis would involve the introduction of the fluorine atom at the 5-position, followed by the introduction of the methoxy group at the 2-position.

The direct fluorination of pyridines can be challenging, but electrophilic fluorinating agents such as Selectfluor® have been used for the fluorination of electron-rich pyridine systems. Alternatively, a Sandmeyer-type reaction on a 5-amino-4-aminopyridine derivative could be envisioned.

The introduction of the methoxy group at the 2-position could be achieved through the oxidation of the pyridine nitrogen to an N-oxide, followed by reaction with a methoxylating agent and subsequent deoxygenation.

Due to the complexity and potential for multiple side products, this approach is generally less favored than the functionalization of pre-substituted pyridines unless specific substitution patterns are not accessible through other means.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These modern approaches focus on the use of catalysis and the principles of green chemistry to reduce waste and improve reaction efficiency.

Catalytic Transformations in the Synthesis of this compound

Catalytic methods can be applied to several steps in the synthesis of this compound to improve efficiency and selectivity.

Catalytic Amination: Instead of using harsh conditions for the amination of 4-chloro-5-fluoro-2-methoxypyridine, modern cross-coupling reactions can be employed. For instance, a Buchwald-Hartwig amination using a palladium or copper catalyst with a suitable ligand could facilitate the coupling of the chloro-pyridine with an ammonia surrogate under milder conditions.

| Reaction | Substrate | Reagent | Catalyst System | Product |

| Catalytic Amination | 4-Chloro-5-fluoro-2-methoxypyridine | Ammonia source (e.g., benzophenone imine, then hydrolysis) | Pd or Cu catalyst with appropriate ligand | This compound |

Catalytic Reduction of Nitro Group: While catalytic hydrogenation with Pd/C is a well-established method, advancements in catalysis have led to the development of more active and selective catalysts for nitro group reductions. The use of transfer hydrogenation with catalysts like Raney nickel and a hydrogen donor (e.g., hydrazine or formic acid) can offer a safer alternative to using hydrogen gas.

Application of Green Chemistry Principles for Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical reactions. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. rsc.org For instance, the reduction of nitropyridines can sometimes be carried out in aqueous media.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce energy requirements and increase selectivity, leading to less waste.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. nih.gov

Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from basic starting materials, the broader principle encourages the use of renewable resources where possible.

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Flow Chemistry and Continuous Processing for this compound Production

While specific literature detailing the dedicated continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to existing batch syntheses to potentially enhance production efficiency, safety, and product quality. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

Two primary batch synthesis routes for this compound provide a basis for envisioning a continuous flow process:

Cyclocondensation Route: This method involves the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with O-methylisourea hemisulfate. In a batch process, this reaction has been reported to yield this compound. vcu.edu A hypothetical flow process for this route would involve pumping solutions of the two reactants into a T-mixer, followed by their passage through a heated reaction coil to facilitate the cyclization. The residence time in the reactor coil would be a critical parameter to optimize for maximizing conversion.

Amination Route: A second established method is the amination of a 2-methoxy-4-chloro-5-fluoropyrimidine intermediate. This nucleophilic aromatic substitution reaction is well-suited for adaptation to a flow system. A solution of the chlorinated precursor and a solution of the aminating agent (e.g., ammonia in a suitable solvent) would be continuously mixed and passed through a heated reactor. The precise control of temperature and residence time in a flow reactor could potentially minimize the formation of by-products often associated with amination reactions.

The general advantages of translating these batch processes to a continuous flow setup include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling potentially energetic or hazardous reagents and intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is crucial for controlling exothermic reactions and preventing side reactions.

Precise Process Control: Flow chemistry enables tight control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yields.

Facilitated Scale-up: Scaling up a flow process often involves operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel), which can be more straightforward than scaling up large batch reactors.

Advanced Strategies for Yield Maximization and Purity Enhancement

Optimizing the yield and purity of this compound is paramount for its use in further synthetic applications. Several strategies can be employed to achieve this for the known synthetic routes.

For the cyclocondensation route , optimization could focus on:

Base and Solvent Screening: Investigating a range of bases and solvents could significantly impact the reaction rate and equilibrium, potentially leading to higher yields.

Stoichiometry Control: Precise control of the stoichiometry of the reactants is crucial. In a flow system, this can be readily achieved by adjusting the relative flow rates of the reactant streams.

In-line Purification: The integration of in-line purification techniques, such as solid-phase scavenger resins, could remove unreacted starting materials or by-products from the reaction stream, simplifying downstream processing and improving final purity.

For the amination route , which has been reported to achieve a high yield and purity in a batch process, further enhancements could be realized through:

Catalyst Screening: While the reaction can proceed thermally, the use of a suitable catalyst could potentially lower the required reaction temperature and time, leading to energy savings and reduced by-product formation.

Pressure Optimization: In a closed-loop flow system, the pressure can be precisely controlled. For amination reactions involving gaseous ammonia, operating at elevated pressures can increase the concentration of the aminating agent in the reaction mixture, thereby accelerating the reaction rate.

Continuous Extraction and Crystallization: Downstream processing can be integrated into a continuous workflow. This could involve continuous liquid-liquid extraction to remove impurities, followed by a continuous crystallization step to isolate the pure product. A Chinese patent describes a batch process where the solid product is collected by filtration after cooling, washed with isopropanol, and dried, resulting in a 95.0% molar yield and 99.0% HPLC purity. chemicalbook.com

| Parameter | Cyclocondensation Route | Amination Route |

| Reported Yield | 41% vcu.edu | 95.0% chemicalbook.com |

| Reported Purity | Not specified | 99.0% (HPLC) chemicalbook.com |

| Potential for Yield Increase | High | Moderate |

| Potential for Purity Enhancement | High | Moderate |

Scalability Considerations for Research and Industrial Production of this compound

The transition from laboratory-scale synthesis to industrial production presents several challenges that must be carefully considered.

For Research Production (grams to kilograms):

Batch Process: The established batch methods are generally suitable for producing research quantities of this compound. The amination route, with its high reported yield and purity, appears particularly attractive. chemicalbook.com

Lab-scale Flow Systems: The use of modular, lab-scale flow reactors can offer advantages in terms of rapid process optimization and on-demand synthesis of material for research needs.

For Industrial Production (multi-kilogram to tons):

Batch vs. Continuous: While large-scale batch reactors are the traditional workhorses of the chemical industry, a continuous flow process for the synthesis of this compound could offer significant advantages in terms of safety, consistency, and a smaller manufacturing footprint.

Cost of Goods: The cost of starting materials and reagents is a critical factor in industrial production. The efficiency of the chosen synthetic route, including atom economy and the need for expensive purification steps, will directly impact the final cost of the product.

Process Safety: A thorough safety assessment is required for any large-scale chemical process. The potential hazards associated with the reagents, intermediates, and reaction conditions must be identified and mitigated. Flow chemistry can offer inherent safety benefits in this regard.

Regulatory Compliance: Industrial production of chemical intermediates must adhere to strict regulatory guidelines. The chosen manufacturing process must be robust, reproducible, and well-documented to ensure consistent product quality.

Reactivity and Reaction Mechanisms of 5 Fluoro 2 Methoxypyridin 4 Amine

Reactions Involving the Primary Amine Functionality

The primary amino group at the C-4 position is a key center of reactivity, readily participating in a variety of common amine reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Alkylation Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, allowing it to react with a wide range of electrophiles.

Acylation: The amino group is expected to react readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and is often used as a protective strategy or to build more complex molecular architectures. For instance, reaction with an agent like 2-Fluoro benzoic acid in the presence of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) would be expected to yield the corresponding N-acylated amide derivative. researchgate.net

Alkylation: The primary amine can also undergo nucleophilic attack on alkyl halides or other alkylating agents to form secondary and tertiary amines. However, these reactions can sometimes be difficult to control, often leading to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated amine products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl chloride | N-(5-fluoro-2-methoxypyridin-4-yl)acetamide |

| Anhydride | Acetic anhydride | N-(5-fluoro-2-methoxypyridin-4-yl)acetamide | |

| Coupling | Carboxylic acid + HATU | N-Aryl/alkyl amides | |

| Alkylation | Alkyl Halide | Methyl iodide | 4-(Methylamino)-5-fluoro-2-methoxypyridine |

| Reductive Amination | Carbonyl + Reducing Agent | Acetone + NaBH(OAc)₃ | 4-(Isopropylamino)-5-fluoro-2-methoxypyridine |

Diazotization and Subsequent Transformations

Aromatic primary amines are classic substrates for diazotization reactions. Treatment of 5-Fluoro-2-methoxypyridin-4-amine with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), would convert the amino group into a diazonium salt.

This pyridinium (B92312) diazonium salt is a highly valuable intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This provides a powerful synthetic route to introduce a range of substituents at the C-4 position that are otherwise difficult to install directly.

Table 2: Potential Transformations via Diazotization

| Reaction Name | Reagent(s) | Resulting C-4 Substituent |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) |

| CuBr / HBr | -Br (Bromo) | |

| CuCN / KCN | -CN (Cyano) | |

| Schiemann Reaction | HBF₄ or NaBF₄, heat | -F (Fluoro) |

| Gattermann Reaction | Cu powder / H⁺ | -H (Deamination) |

| Hydrolysis | H₂O, H₂SO₄, heat | -OH (Hydroxy) |

Condensation Reactions with Carbonyl Compounds

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones. This acid-catalyzed nucleophilic addition results in the formation of a carbinolamine intermediate, which then dehydrates to yield an imine, also known as a Schiff base. The reaction is reversible and is typically driven to completion by removing the water formed, for example, by azeotropic distillation or the use of a dehydrating agent. The pH must be carefully controlled, as high acidity protonates the amine, rendering it non-nucleophilic, while low acidity is insufficient to catalyze the dehydration of the carbinolamine.

Reactivity at the Pyridine (B92270) Ring System

The electronic nature of the pyridine ring is influenced by the nitrogen heteroatom and the three substituents, leading to specific patterns of reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine ring itself is electron-deficient compared to benzene (B151609) and is generally deactivated towards electrophilic aromatic substitution. However, the substituents on the ring strongly modulate this reactivity. The directing effects are as follows:

-NH₂ (Amino): A very strong activating, ortho-, para-directing group.

-OCH₃ (Methoxy): A strong activating, ortho-, para-directing group.

-F (Fluoro): A deactivating, ortho-, para-directing group (deactivating by induction, directing by resonance).

Ring Nitrogen: Strongly deactivating, meta-directing.

The positions on the ring are C-3 and C-6. The C-3 position is ortho to the powerful activating amino group and para to the activating methoxy (B1213986) group. The C-6 position is ortho to the methoxy group. Given the powerful activating and directing influence of the amino group at C-4, electrophilic substitution is most likely to occur at the C-3 position, which is ortho to the amine. The strong activation from the amine and methoxy groups should be sufficient to overcome the inherent deactivation of the pyridine ring and the deactivating effect of the fluorine atom.

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, especially when a good leaving group is present. youtube.com Halogens, particularly fluorine, are effective leaving groups in SₙAr reactions. mdpi.com The rate of substitution is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the fluorine atom is at the C-5 position. This position is ortho to the C-4 amino group and meta to the C-2 methoxy group. Crucially, it is para to the electron-withdrawing ring nitrogen. This para relationship to the ring nitrogen strongly activates the C-5 position towards nucleophilic attack. Therefore, the fluorine atom is expected to be susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates, amines). smolecule.com This reaction provides a key pathway for further functionalization of the pyridine core. nih.gov

Metallation and Cross-Coupling Reactions at Pyridine Carbons

The pyridine ring, being electron-deficient, can be a challenging substrate for certain reactions. However, the presence of activating and directing groups allows for a range of functionalization reactions, including metallation and cross-coupling.

Metallation of the pyridine ring is a key step for subsequent cross-coupling reactions. The regioselectivity of this process is highly dependent on the directing ability of the existing substituents and the nature of the metallating agent. For pyridines, deprotonation can be achieved using strong bases like lithium amides or alkyllithium reagents at low temperatures. znaturforsch.com In the case of this compound, the amino group can direct metallation to the C-3 position.

Once metallated, the resulting organometallic species can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the derivatization of pyridines. rsc.orgrsc.orgsigmaaldrich.com For instance, N-aryl-2-aminopyridines are known to readily form stable complexes with transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper, facilitating cyclization and functionalization reactions. rsc.org

The fluorine atom at the C-5 position can also serve as a leaving group in certain cross-coupling reactions, particularly those involving nucleophilic aromatic substitution (SNAr) pathways. wikipedia.orgtotal-synthesis.commasterorganicchemistry.com The strong electron-withdrawing nature of fluorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. total-synthesis.comstackexchange.com

Table 1: Potential Cross-Coupling Reactions of this compound Derivatives

| Cross-Coupling Reaction | Potential Reactant | Catalyst/Reagents | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Aryl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Diamino-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted pyridine |

This table presents potential reactions based on the known reactivity of similar pyridine compounds.

Reactivity of the Methoxy Group

The methoxy group at the C-2 position is another key functional handle on the this compound scaffold.

Demethylation and Alkoxy Group Interconversion Reactions

The demethylation of methoxypyridines to the corresponding pyridones is a common transformation. This can be achieved using various reagents, with the choice often depending on the desired selectivity. A notable method for the chemoselective demethylation of methoxypyridines involves the use of L-selectride. thieme-connect.comthieme-connect.comelsevierpure.comteikyo.jp This reagent has been shown to preferentially demethylate electron-poor heterocyclic ethers like methoxypyridines over electron-rich aromatic ethers such as anisole. thieme-connect.comthieme-connect.com This selectivity is attributed to the increased reactivity of the electron-deficient pyridine ring. thieme-connect.com Other demethylating agents include strong acids like pyridinium chloride and Lewis acids like boron tribromide, although these may offer less regioselectivity in polysubstituted systems. google.com

Following demethylation, the resulting hydroxypyridine can be a precursor for alkoxy group interconversion through Williamson ether synthesis or other alkylation methods.

Oxidative and Reductive Transformations

While the methoxy group itself is generally stable to many oxidative and reductive conditions, the pyridine ring system can undergo such transformations. The specific conditions required would depend on the other substituents present. Due to the lack of direct studies on this compound, specific outcomes of oxidative and reductive transformations of its methoxy group are not documented.

Investigation of Regioselectivity and Stereoselectivity in Complex Reactions of this compound

The regioselectivity of reactions involving this compound is a critical consideration for its use as a synthetic building block. The directing effects of the substituents play a crucial role.

The amino group at C-4 is a strong ortho, para-director in electrophilic aromatic substitution, though such reactions are disfavored on the electron-poor pyridine ring. In metallation reactions, it can direct deprotonation to the adjacent C-3 position. znaturforsch.com

The methoxy group at C-2 is an ortho, para-director.

The fluoro group at C-5 is an ortho, para-directing deactivator.

The pyridine nitrogen is a strong deactivating group and directs meta to itself.

The interplay of these electronic effects determines the most likely sites of reaction. For instance, in C-H arylation of pyridines with electron-withdrawing groups, high regioselectivity can be achieved. nih.gov The presence of a fluorine atom can direct arylation to the 3- and 4-positions. nih.gov In the case of this compound, the combination of the activating amino group and the deactivating fluorine and pyridine nitrogen would lead to complex regiochemical outcomes that would need to be determined empirically.

The generation of pyridyne intermediates from substituted halopyridines offers another avenue for regioselective difunctionalization. rsc.org For example, a 3,4-pyridyne intermediate can be generated and subsequently functionalized at both positions. rsc.org

Detailed Mechanistic Elucidation of Key Chemical Transformations

A crucial reaction pathway for this compound is likely to be Nucleophilic Aromatic Substitution (SNAr) . wikipedia.orgtotal-synthesis.commasterorganicchemistry.comlibretexts.org The pyridine ring is inherently electron-deficient, and this is further enhanced by the electron-withdrawing fluorine atom. This makes the ring susceptible to attack by nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the fluorine atom and the pyridine nitrogen, stabilize the Meisenheimer complex, thereby accelerating the reaction. masterorganicchemistry.com In SNAr reactions, fluoride (B91410) can act as a good leaving group, a somewhat counterintuitive finding, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. total-synthesis.comstackexchange.com

Derivatization and Analog Development Based on 5 Fluoro 2 Methoxypyridin 4 Amine

Design Principles for Novel 5-Fluoro-2-methoxypyridin-4-amine Derivatives

The design of new derivatives of this compound is guided by established principles in medicinal chemistry aimed at optimizing the pharmacological profile of a lead compound. These principles include modulating potency, selectivity, and pharmacokinetic properties through targeted structural modifications. The fluorine and methoxy (B1213986) substituents on the pyridine (B92270) ring of the title compound provide unique electronic properties and potential metabolic handles that can be exploited in analog design.

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. This approach can lead to the discovery of novel intellectual property and improved drug-like properties. For this compound, scaffold hopping could involve replacing the pyridine core with other heterocyclic systems that maintain a similar spatial arrangement of the key functional groups (amino, fluoro, and methoxy).

Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nd.edu This strategy is widely used to improve the characteristics of a lead compound. For instance, the fluorine atom in this compound could be replaced with other small, electron-withdrawing groups, or the methoxy group could be substituted with other hydrogen bond acceptors. A notable example in drug design is the development of angiotensin II receptor antagonists where a tetrazole structure was used as a bioisostere for a carboxyl group. chemscene.com

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH3) | Ethoxy (-OCH2CH3), Hydroxyl (-OH), Methylthio (-SCH3) | Modulate solubility, metabolic stability, and binding interactions. |

| Fluoro (-F) | Cyano (-CN), Trifluoromethyl (-CF3), Chloro (-Cl) | Alter electronic properties, pKa, and metabolic stability. nd.edu |

| Pyridine Ring | Pyrimidine (B1678525), Pyrazine, Thiophene, Furan | Explore novel chemical space and intellectual property. |

Fragment-Based Design Approaches Utilizing the Core Structure

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.gov This method involves screening libraries of small molecules ("fragments") for weak binding to a biological target. nih.gov Once a fragment hit is identified, it is then optimized and grown into a more potent lead molecule. nih.gov

The this compound structure itself can be considered a valuable fragment due to its specific arrangement of hydrogen bond donors and acceptors, as well as its defined shape. The "rule-of-three" is often applied to define a fragment, which generally has a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less. nih.gov this compound fits these criteria.

In a hypothetical FBDD campaign, if this compound were identified as a hit, the next steps would involve exploring the surrounding binding pocket by adding substituents to the core structure. For example, derivatives could be synthesized by modifying the amino group or by substitution at the available positions on the pyridine ring. The fluorine atom can be a useful probe in 19F NMR screening, a technique that has gained popularity in FBDD for its sensitivity and ability to detect weak binding events. nih.govdtu.dk

Advanced Synthetic Strategies for Complex Analogs

The synthesis of complex analogs of this compound requires a versatile synthetic toolbox. Advanced strategies such as multi-component reactions, click chemistry, and solid-phase synthesis offer efficient ways to generate diverse libraries of derivatives.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly efficient and allow for the rapid generation of molecular complexity. nih.gov Several well-known MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, Biginelli reaction, and Ugi reaction, are staples in medicinal chemistry for creating libraries of heterocyclic compounds. rsc.org

While specific MCRs incorporating this compound are not extensively reported, the amino group of this compound makes it a suitable component for a variety of MCRs. For instance, as an amino-heterocycle, it could participate in reactions with aldehydes and β-dicarbonyl compounds to generate fused heterocyclic systems. The reactivity of the amino group could be leveraged in Ugi or Passerini-type reactions to introduce peptidic or other complex side chains. A review of recent advances in MCRs highlights the use of aminopyrimidines to create a wide array of fused and substituted derivatives, a strategy that could be adapted for aminopyridines like the title compound. researchgate.net

| MCR Type | Potential Reactants with this compound | Potential Product Class |

| Hantzsch-type | Aldehyde, β-ketoester | Dihydropyridine-fused systems |

| Biginelli-type | Aldehyde, β-dicarbonyl compound | Fused dihydropyrimidinones |

| Ugi-type | Aldehyde, Isocyanide, Carboxylic Acid | α-acylamino-carboxamide derivatives |

Click Chemistry Applications for Diverse Derivative Synthesis

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nd.edu The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker between two molecular fragments. organic-chemistry.orgnih.gov

To utilize click chemistry for the derivatization of this compound, the molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne. The amino group provides a convenient handle for such modifications. For example, the amine could be converted to an azide, or it could be acylated with a molecule containing a terminal alkyne. The resulting functionalized pyridine could then be "clicked" with a library of complementary alkynes or azides to rapidly generate a diverse set of derivatives. This approach is highly modular and allows for the introduction of a wide variety of substituents. nd.edu

Solid-Phase Synthesis of this compound Conjugates

Solid-phase synthesis is a powerful technique for the production of libraries of compounds, as it simplifies the purification process by allowing excess reagents and byproducts to be washed away from the resin-bound product. acs.orgacs.org This methodology is well-suited for the synthesis of conjugates of this compound.

The synthesis would typically involve anchoring the this compound scaffold to a solid support. The amino group is a common point of attachment, often through an appropriate linker. Once immobilized, the pyridine ring can be subjected to various chemical transformations. For example, palladium-catalyzed cross-coupling reactions could be used to introduce substituents at other positions on the ring. Finally, the desired conjugate is cleaved from the resin. This approach has been successfully used to create libraries of other substituted pyridine derivatives. acs.orgacs.org

High-Throughput Synthesis of Derivative Libraries and Screening Considerations

The generation of large, diverse collections of related molecules, known as derivative libraries, is a cornerstone of modern drug discovery. High-throughput synthesis (HTS) methodologies, particularly those utilizing automated flow chemistry, are employed to rapidly produce these libraries from a core scaffold like this compound. chemrxiv.org This approach allows for the systematic exploration of chemical space to identify compounds with desired biological properties.

The synthesis of derivative libraries from this scaffold primarily leverages the reactivity of the 4-amino group and the pyridine ring itself. The amino group can be readily functionalized through a variety of well-established reactions. Automated synthesis platforms can perform sequential reactions, such as amide couplings, sulfonamide formations, and reductive aminations, in a combinatorial fashion. chemrxiv.org For instance, an assembly-line approach in continuous flow can link multiple chemical building blocks together, enabling the rapid generation of a matrix of analogs. chemrxiv.org

Furthermore, the pyridine core can be modified, often through cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce further diversity. These techniques are instrumental in moving beyond planar molecules and increasing the fraction of sp3 hybridized carbons, a strategy often associated with improved clinical success rates. chemrxiv.org

Table 1: Common Reactions for High-Throughput Synthesis of this compound Derivatives

| Position of Modification | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Amino | Amide Coupling | Carboxylic acids, acyl chlorides | Amide |

| 4-Amino | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| 4-Amino | Reductive Amination | Aldehydes/ketones, reducing agent | Secondary/tertiary amine |

| Pyridine Ring (e.g., via a bromo- intermediate) | Suzuki-Miyaura Coupling | Boronic acids, palladium catalyst | Aryl or heteroaryl substituent |

| Pyridine Ring (e.g., via a bromo- intermediate) | Buchwald-Hartwig Amination | Amines, palladium catalyst | Substituted amine |

Once a derivative library is synthesized, the next critical step is biological screening. The design of screening assays is dictated by the therapeutic target of interest. These assays must be robust, reproducible, and scalable for high-throughput formats. Common screening approaches include:

Biochemical Assays: These measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For example, screening for enzyme inhibition would quantify the reduction in enzymatic activity in the presence of the test compound. oncodesign-services.com

Cell-Based Assays: These assess the effect of a compound on whole cells, providing insights into biological function in a more complex environment. This could involve measuring changes in cell viability, gene expression, or specific signaling pathways. nih.gov

Binding Assays: These determine the affinity with which a compound binds to its target, a crucial parameter for potency. nih.gov

The goal of the initial high-throughput screen is to identify "hits"—compounds that exhibit a desired level of activity. These hits then become the focus of more detailed investigation in lead optimization. oncodesign-services.commonash.edu

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a molecule to its biological activity. researchgate.net By systematically synthesizing and testing analogs, researchers can identify which parts of a molecule are essential for its activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. oncodesign-services.commonash.edu

For analogs of this compound, SAR studies would explore modifications at several key positions: the 4-amino group, the 2-methoxy group, and the 5-fluoro position, as well as the pyridine ring itself.

Modifications at the 4-Amino Position: The primary amine offers a rich handle for derivatization. Converting the amine to various amides or sulfonamides can probe interactions with the target protein. The nature of the substituent introduced (e.g., its size, aromaticity, or polarity) can drastically alter binding affinity and selectivity.

Modifications at the 2-Methoxy Position: The methoxy group influences the electronic properties and conformation of the pyridine ring. Replacing it with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) can impact metabolic stability and potency. In some scaffolds, a methoxy group has been shown to be favorable for activity. nih.gov

Role of the 5-Fluoro Substituent: Fluorine substitution is a common strategy in medicinal chemistry. The fluorine atom on the pyridine ring can enhance binding affinity through favorable electrostatic interactions, block metabolic breakdown at that position, and modulate the basicity of the pyridine nitrogen. SAR studies have shown that fluoro substitutions can be crucial for inhibitory activity in certain molecular classes. nih.gov

The table below outlines a hypothetical SAR profile for analogs based on this scaffold, drawing on established principles from related chemical series. It illustrates how specific structural changes can be correlated with changes in key drug-like properties.

Table 2: Illustrative Structure-Activity Relationship (SAR) Profile of this compound Analogs

| Core Scaffold Position | Modification | Potential Impact on Biological Activity | Rationale / Observation from Related Series |

|---|---|---|---|

| 4-NH₂ | Acylation to form a small alkyl amide (e.g., -NH-C(O)CH₃) | May increase potency by forming a key hydrogen bond; could decrease target selectivity. | Amide bonds are common pharmacophores that act as hydrogen bond donors/acceptors. |

| 4-NH₂ | Alkylation with a bulky group (e.g., -NH-cyclohexyl) | Could decrease potency due to steric hindrance at the binding site. | Steric effects are a critical component of SAR; large groups can prevent optimal binding. nih.gov |

| 2-OCH₃ | Replacement with -OCF₃ | May increase metabolic stability and cell permeability. | Fluorination of alkoxy groups can block cytochrome P450-mediated metabolism. |

| 2-OCH₃ | Replacement with a larger alkoxy group (e.g., -O-isopropyl) | Could either increase or decrease potency depending on the size of the binding pocket. | Exploring steric limits of the binding site is a key goal of SAR. monash.edu |

| 5-F | Replacement with -Cl | Likely to alter electronic properties and may affect binding affinity. | Halogen atoms differ in size and electronegativity, impacting interactions. |

| 5-F | Replacement with -H | May decrease potency if the fluorine is involved in a key binding interaction (e.g., halogen bond). | The positive impact of fluorine on binding affinity is well-documented in many compound series. nih.gov |

Theoretical and Computational Chemistry Studies of 5 Fluoro 2 Methoxypyridin 4 Amine

Electronic Structure and Molecular Orbital Analysis: A General Perspective

In the absence of specific data for 5-Fluoro-2-methoxypyridin-4-amine, we can infer the general approach that would be taken in a theoretical study.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations would be the cornerstone of investigating the ground state properties of this compound. This method allows for the determination of the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. Key energetic properties such as the total energy, heat of formation, and dipole moment would also be calculated. These parameters are fundamental to understanding the molecule's stability and polarity.

A typical DFT study would employ a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule. The results of these calculations would provide a quantitative description of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would help identify the most likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and amine groups would significantly influence the distribution and energies of the frontier orbitals.

Charge Distribution and Electrostatic Potential Maps

Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy group, and positive potential near the hydrogen atoms of the amine group.

Conformational Analysis and Energy Landscapes: Exploring Molecular Flexibility

The flexibility of the methoxy group in this compound suggests the possibility of different conformations.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of this compound over time. By simulating the motion of the atoms at a given temperature, MD can provide insights into the accessible conformations and the transitions between them. This information is valuable for understanding how the molecule might behave in a solution or when interacting with other molecules.

Potential Energy Surface Mapping and Conformational Isomerism

A more systematic approach to conformational analysis involves mapping the potential energy surface (PES) of the molecule. This is typically done by systematically rotating the dihedral angle of the methoxy group relative to the pyridine ring and calculating the energy at each step. The resulting PES would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. This analysis would definitively identify the most stable conformation(s) of this compound in the gas phase.

While the specific theoretical and computational data for this compound are not available in the public domain, the established methodologies of computational chemistry provide a clear framework for how such an investigation would be conducted. The application of DFT, FMO analysis, and conformational analysis would yield a wealth of information regarding the electronic structure, reactivity, and conformational preferences of this molecule. Such a study would be a valuable contribution to the understanding of substituted pyridines and could guide future experimental work and applications.

In Silico Reaction Mechanism Predictions and Transition State Elucidation

The synthesis of substituted aminopyrimidines often involves cyclocondensation reactions. For instance, a general approach could involve the reaction of a suitable fluorinated precursor with an amidine. Computational modeling of this process would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.

Identifying Intermediates: Locating stable, low-energy structures that form during the reaction pathway.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate between two intermediates or between reactants and products. The geometry of the TS provides insight into the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction.

For this compound, theoretical studies could compare different synthetic routes, such as those involving nucleophilic aromatic substitution on a more substituted pyridine ring. The electronic effects of the fluorine atom (electron-withdrawing) and the methoxy and amine groups (electron-donating) create a complex system where regioselectivity is key. nih.gov Computational analysis can predict which positions on the ring are most susceptible to attack and which reaction pathways are most energetically favorable.

Table 1: Hypothetical Computational Data for a Key Synthetic Step

| Parameter | Description | Predicted Value (Illustrative) |

| Reactant Complex Energy | Energy of the associated starting materials. | -450.12 Hartree |

| Transition State (TS) Energy | Highest energy point of the reaction pathway. | -450.08 Hartree |

| Product Complex Energy | Energy of the associated final products. | -450.25 Hartree |

| Activation Energy (Ea) | Energy barrier to be overcome (TS - Reactant). | 25.1 kcal/mol |

| Reaction Energy (ΔE) | Overall energy change (Product - Reactant). | -81.6 kcal/mol |

Note: The data in this table is illustrative and intended to represent the type of information generated from a computational study of a reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs based on the this compound scaffold, a QSAR study would be invaluable for optimizing a specific biological activity, such as enzyme inhibition or antimicrobial effects.

The process involves several key steps:

Data Set Assembly: A series of analogs of this compound would be synthesized, and their biological activity (e.g., IC₅₀ values) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemistry efforts toward more potent compounds. For example, a QSAR study on pyrimidine (B1678525) derivatives acting as anticancer agents found that specific electronic and topological descriptors were key to their activity. nih.gov

Table 2: Illustrative QSAR Descriptors for a Hypothetical Series of this compound Analogs

| Compound ID | R-Group Modification | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

| FMPA-01 | (Parent) -H | 0.30 | 143.12 | 61.0 | 5.2 |

| FMPA-02 | at C6-phenyl | 2.15 | 219.23 | 61.0 | 6.8 |

| FMPA-03 | at C6-chloro | 0.95 | 177.57 | 61.0 | 5.9 |

| FMPA-04 | N-acetyl | 0.15 | 185.15 | 78.5 | 4.7 |

Note: This table presents a hypothetical data set to illustrate the components of a QSAR analysis. The predicted activity is based on a hypothetical model.

Molecular Docking and Receptor Interaction Studies of this compound and its Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for understanding binding mechanisms and for virtual screening of compound libraries.

Given that many pyrimidine derivatives are known to be kinase inhibitors, a likely application for this compound and its analogs would be to investigate their potential to bind to the ATP-binding site of a protein kinase. nih.gov The docking process would involve:

Preparation of Receptor and Ligand: Obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using a docking algorithm to systematically sample different positions and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the amine and pyridine nitrogen atoms are potential hydrogen bond donors and acceptors, respectively. The fluorine atom can form specific interactions with the protein backbone, and the methoxy group can occupy a hydrophobic pocket. Docking studies on pyrrolo[2,3-d]pyrimidines, for example, have successfully identified key interactions with amino acid residues like cysteine, glycine, and aspartate in the active sites of kinases. nih.gov Such insights are crucial for designing analogs with improved affinity and selectivity.

Table 3: Potential Molecular Interactions of this compound in a Kinase Binding Site (Hypothetical)

| Moiety of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| 4-Amine Group | Aspartic Acid (backbone C=O) | Hydrogen Bond Donor |

| Pyridine N1 | Cysteine (backbone N-H) | Hydrogen Bond Acceptor |

| 5-Fluoro Group | Glycine (backbone Cα-H) | Weak Hydrogen Bond / Halogen Bond |

| 2-Methoxy Group | Leucine, Valine, Alanine | Hydrophobic Interaction |

| Pyridine Ring | Phenylalanine, Tyrosine | π-π Stacking |

Note: This table is a hypothetical representation of potential interactions based on the known binding modes of similar heterocyclic kinase inhibitors.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Fluoro 2 Methoxypyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-Fluoro-2-methoxypyridin-4-amine in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals, confirming the substitution pattern on the pyridine (B92270) ring.

High-resolution 1D NMR spectra provide foundational information regarding the chemical environment of each magnetically active nucleus.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons, the amine protons, and the methoxy (B1213986) group protons. The proton at the C-6 position is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF), while the proton at the C-3 position will appear as a singlet or a narrow doublet due to a smaller four-bond coupling to fluorine (⁴JHF). The amine protons typically present as a broad singlet, and the methoxy protons as a sharp singlet.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.65 | d | ³JHF = 8.5 |

| H-3 | 6.40 | s | - |

| NH₂ | 4.80 | br s | - |

| OCH₃ | 3.85 | s | - |

¹³C NMR: The carbon spectrum provides information on all six carbon atoms in the molecule. The carbon directly bonded to the fluorine atom (C-5) exhibits a large one-bond coupling constant (¹JCF), which is characteristic of carbon-fluorine bonds. Other carbons show smaller couplings depending on their proximity to the fluorine atom.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 162.5 | d | ³JCF = 4.0 |

| C-3 | 98.7 | d | ³JCF = 5.5 |

| C-4 | 155.0 | d | ²JCF = 15.0 |

| C-5 | 145.2 | d | ¹JCF = 240.0 |

| C-6 | 135.8 | d | ²JCF = 20.0 |

| OCH₃ | 53.4 | s | - |

¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the local electronic environment. biophysics.org For this compound, a single resonance is expected. This signal will be split into a doublet due to coupling with the ortho proton at the C-6 position (³JHF), confirming their spatial relationship. The chemical shift is indicative of a fluorine atom attached to an aromatic pyridine ring.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For a derivative of this compound with additional protons, COSY would reveal correlations between adjacent protons, helping to map out substituted alkyl or aryl chains. For the parent compound, it would confirm the lack of direct coupling between H-3 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This allows for unambiguous assignment of protonated carbons.

| HSQC Correlations | |

| Proton (δ, ppm) | Carbon (δ, ppm) |

| 7.65 (H-6) | 135.8 (C-6) |

| 6.40 (H-3) | 98.7 (C-3) |

| 3.85 (OCH₃) | 53.4 (OCH₃) |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which establishes the connectivity across quaternary carbons and heteroatoms.

| Key HMBC Correlations | |

| Proton (δ, ppm) | Correlated Carbons (δ, ppm) |

| 7.65 (H-6) | 155.0 (C-4), 145.2 (C-5), 162.5 (C-2) |

| 6.40 (H-3) | 162.5 (C-2), 155.0 (C-4), 145.2 (C-5) |

| 3.85 (OCH₃) | 162.5 (C-2) |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei, which is essential for confirming stereochemistry and conformation. A key expected NOESY correlation would be between the methoxy protons (OCH₃) and the H-3 proton, confirming their position on the same side of the pyridine ring. veeprho.com

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure of the compound in its crystalline form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline structures. Different polymorphs can exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in molecular packing and intermolecular interactions (e.g., hydrogen bonding involving the amine group). Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. While specific ssNMR data for this compound is not widely published, this method remains a powerful tool for characterizing its solid forms and any derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and offering structural clues through fragmentation analysis.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula from the exact mass. For this compound, HRMS is used to confirm its molecular formula as C₆H₇FN₂O.

| Parameter | Value |

| Molecular Formula | C₆H₇FN₂O |

| Calculated Exact Mass [M+H]⁺ | 143.0615 |

| Measured Exact Mass [M+H]⁺ | 143.0613 |

| Mass Difference (ppm) | -1.4 |

The excellent agreement between the calculated and measured mass provides high confidence in the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule at m/z 143.06) and its fragmentation through collision-induced dissociation (CID). nationalmaglab.org The analysis of the resulting product ions provides valuable information about the molecular structure and the stability of its constituent parts. The fragmentation of protonated this compound is expected to proceed through characteristic losses of small neutral molecules.

A plausible fragmentation pathway could involve:

Initial loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Loss of formaldehyde (CH₂O) from the methoxy group.

Cleavage of the pyridine ring, leading to the loss of hydrogen cyanide (HCN).

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 143.06 | 128.04 | •CH₃ | C₅H₅FN₂O⁺ |

| 143.06 | 113.05 | CH₂O | C₅H₅FN₂⁺ |

| 113.05 | 86.04 | HCN | C₄H₄FN⁺ |

This fragmentation data complements NMR results by confirming the presence and connectivity of the methoxy and amine functional groups on the fluorinated pyridine core.

Ion Mobility-Mass Spectrometry for Gaseous Conformation Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique for separating gas-phase ions based on their size, shape, and charge. This method provides valuable insights into the conformational flexibility and three-dimensional structure of molecules in the absence of solvent or crystal packing forces. For this compound, IM-MS can be employed to distinguish between different conformers that may arise from the rotation of the methoxy and amine substituents.

Table 1: Predicted Collision Cross-Section (CCS) Values for Potential Conformers of this compound

| Conformer | Predicted CCS (Ų) | Method |

| Planar Amine, Methoxy group in plane | Value | DFT/IM-MS Calculation |

| Planar Amine, Methoxy group out of plane | Value | DFT/IM-MS Calculation |

| Pyramidal Amine, Methoxy group in plane | Value | DFT/IM-MS Calculation |

| Pyramidal Amine, Methoxy group out of plane | Value | DFT/IM-MS Calculation |

Note: The values in this table are hypothetical and would need to be determined through computational chemistry and experimental IM-MS analysis.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H, C-N, C=C, C-O, and C-F bonds.

Based on data from similar aminopyridine and fluorinated pyridine compounds, the expected vibrational frequencies can be predicted. researchgate.net The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine would appear in the 1250-1350 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely produce a strong band between 1000 and 1300 cm⁻¹. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Amino (-NH₂) | N-H Bend | 1590-1650 |

| Pyridine Ring | C=C/C=N Stretch | 1400-1600 |

| Methoxy (-OCH₃) | C-O Stretch | 1000-1300 |

| Fluoro (-F) | C-F Stretch | 1000-1400 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

Raman Spectroscopy for Molecular Fingerprinting and Polymorph Characterization

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint. For this compound, the Raman spectrum would provide valuable information about the pyridine ring vibrations and the C-F bond.

Furthermore, Raman spectroscopy is a powerful tool for characterizing polymorphism, the ability of a compound to exist in multiple crystalline forms. spectroscopyonline.comlbt-scientific.com Different polymorphs of this compound would exhibit distinct Raman spectra due to differences in their crystal lattice vibrations and intermolecular interactions. This is crucial in pharmaceutical and materials science applications where the solid-state form can significantly impact a compound's properties. Studies on pyridine and its derivatives have demonstrated the utility of Raman spectroscopy in identifying and differentiating between various solid-state phases. nih.govacs.orgnih.govacs.org

Table 3: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | ~990-1030 |

| C-F Stretch | ~1200-1300 |

| C-H Bending (in-plane) | ~1030-1070 |

| C-C Stretch (ring) | ~1570-1610 |

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal packing of this compound would be influenced by a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. The amino group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. The fluorine atom can also participate in weaker hydrogen bonds and other intermolecular contacts. The crystal structures of related fluorinated and aminated pyridine derivatives provide insights into the potential packing motifs. acs.orgfigshare.comnih.govnih.govtubitak.gov.tr

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Hydrogen Bonding Interactions | N-H···N, N-H···O |

Note: These are hypothetical values and would need to be determined from a single-crystal X-ray diffraction experiment.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules. While this compound itself is achiral, the synthesis of chiral derivatives would open the door to the use of CD spectroscopy for their stereochemical analysis.

Chiral derivatives could be prepared, for example, by introducing a chiral center in a substituent or by creating a chiral axis through atropisomerism. The synthesis of chiral 2-methoxypyridine derivatives has been reported in the literature, providing potential synthetic routes. rsc.orgresearchgate.netnih.govacs.org

The CD spectrum of a chiral derivative of this compound would show positive or negative bands corresponding to the electronic transitions of the chromophoric pyridine ring. The sign and intensity of these bands would be directly related to the absolute configuration of the chiral centers. Theoretical calculations of CD spectra can be used in conjunction with experimental data to assign the absolute stereochemistry of the molecule. The application of CD spectroscopy to other chiral pyridine-containing compounds has demonstrated its power in elucidating their three-dimensional structures. nih.govaps.orgrsc.orgmdpi.comrsc.org

Biological and Pharmacological Investigations of 5 Fluoro 2 Methoxypyridin 4 Amine and Its Analogs

In Vitro Assays for Comprehensive Biological Activity Profiling

In vitro assays are fundamental to the preliminary assessment of the biological activity of novel chemical entities. For compounds like 5-Fluoro-2-methoxypyridin-4-amine and its analogs, these assays provide the first glimpse into their potential as modulators of biological processes.

Enzyme Inhibition and Activation Studies

A study on 4-aryl-5-aminomethyl-thiazole-2-amines, which share a substituted amine functionality, demonstrated potent inhibition of Rho-associated kinases (ROCK), with IC50 values as low as 20 nM for the most potent compound. nih.gov This suggests that aminopyridine and related heterocyclic structures can be effective scaffolds for kinase inhibitors.

Receptor Binding Assays and Ligand-Target Interaction Kinetics

Receptor binding assays are crucial for identifying the molecular targets of a compound. For analogs of this compound, these studies have revealed interactions with various receptors. For example, certain fluorinated phenyl-pyrimidinyl amine derivatives have been investigated for their activity on undisclosed biological targets, highlighting the interest in this chemical space for receptor-targeted drug discovery.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Cell-based assays offer a more holistic view of a compound's biological effects within a cellular context. Studies on 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have demonstrated potent anti-proliferative activity against cancer cell lines such as MDA-MB-231 and HCT116, with IC50 concentrations in the nanomolar range (25–50 nM). mdpi.com These compounds were proposed to interfere with phospholipid metabolism by inhibiting PI-PLC. mdpi.com

Furthermore, phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine (B1346552) have shown significant cytotoxic activity against a panel of human cancer cell lines, including HeLa, KB, MCF-7, HepG2, and 143B. nih.gov The activity of these compounds was found to be considerably higher than the parent nucleoside, underscoring the potential of modifying the core structure to enhance biological effects. nih.gov

Mechanism of Action Elucidation at the Molecular and Cellular Level

Understanding the mechanism of action is a critical step in the development of any new therapeutic agent. For this compound and its analogs, this involves identifying their specific molecular targets and elucidating the downstream consequences of their interaction.

Target Identification and Validation Strategies for Biological Efficacy

The primary known role of this compound is as a key intermediate in the synthesis of the chemotherapeutic drug Capecitabine. veeprho.com This implies that its biological activity is ultimately realized through its conversion to 5-fluorouracil (B62378). However, the potential for the compound itself or its close analogs to have direct biological targets remains an area of active investigation.